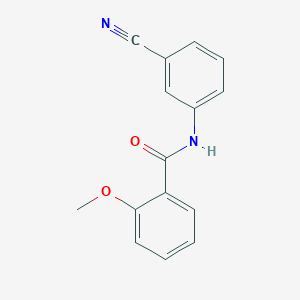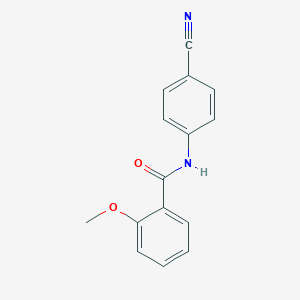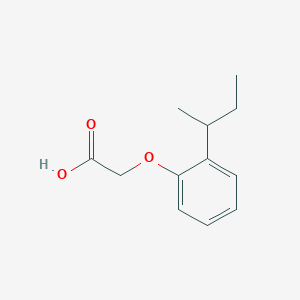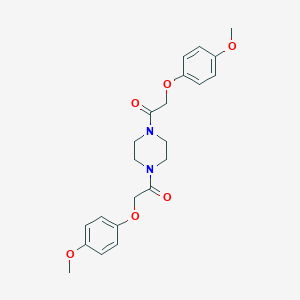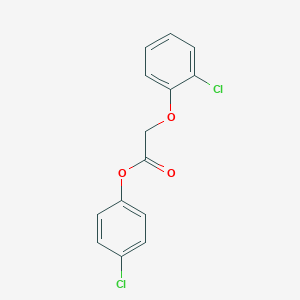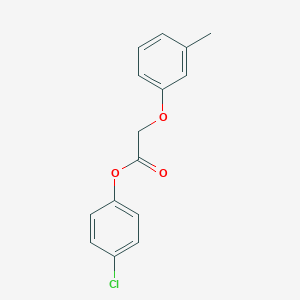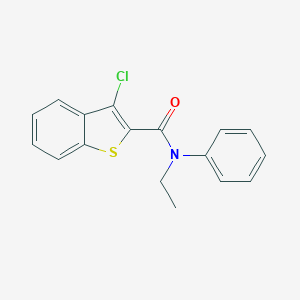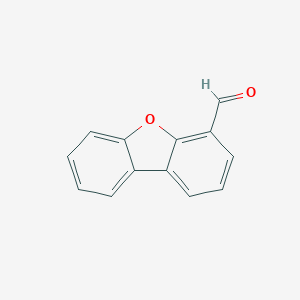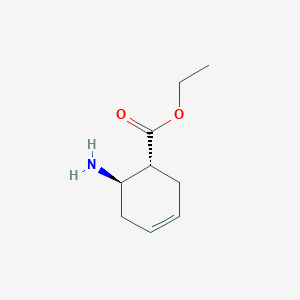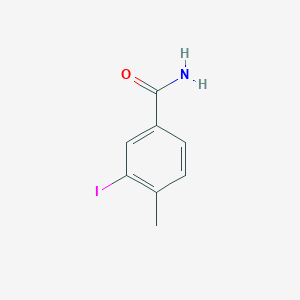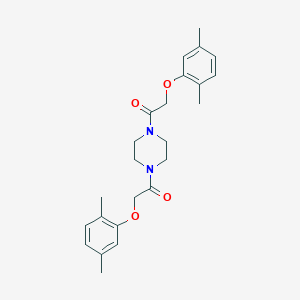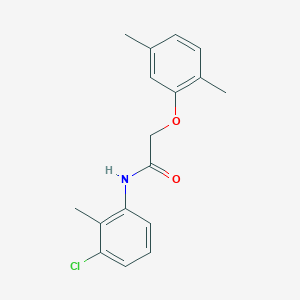![molecular formula C14H12ClN3O2 B185492 4-[(3-Chlorophenyl)carbamoylamino]benzamide CAS No. 302549-68-4](/img/structure/B185492.png)
4-[(3-Chlorophenyl)carbamoylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chlorophenyl)carbamoylamino]benzamide, also known as AC-42, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is not fully understood. However, it has been shown to modulate the activity of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. These targets are involved in the regulation of neuronal excitability and neurotransmitter release, making 4-[(3-Chlorophenyl)carbamoylamino]benzamide a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
4-[(3-Chlorophenyl)carbamoylamino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling, and to increase the release of GABA, an inhibitory neurotransmitter. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been shown to reduce the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-Chlorophenyl)carbamoylamino]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to investigate its potential as a treatment for neurological disorders, such as neuropathic pain, anxiety, and depression. Additionally, 4-[(3-Chlorophenyl)carbamoylamino]benzamide could be used as a tool to study the physiology of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor.
Synthesemethoden
The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide involves the reaction of 4-aminobenzamide with 3-chlorophenyl isocyanate in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure 4-[(3-Chlorophenyl)carbamoylamino]benzamide. The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[(3-Chlorophenyl)carbamoylamino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against several targets, including voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been investigated as a potential treatment for neuropathic pain, anxiety, and depression.
Eigenschaften
CAS-Nummer |
302549-68-4 |
|---|---|
Produktname |
4-[(3-Chlorophenyl)carbamoylamino]benzamide |
Molekularformel |
C14H12ClN3O2 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-2-1-3-12(8-10)18-14(20)17-11-6-4-9(5-7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
InChI-Schlüssel |
YOOYBCAMHOPOAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



